Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by its unique structure, which includes a naphthofuran core, a piperazine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxy-1-naphthaldehyde, with an appropriate reagent like ethyl acetoacetate under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the naphthofuran intermediate with 1-(4-methylpiperazin-1-yl)methanamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction using 4-chloromethylpyridine hydrochloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It has been used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Naphthofuran Derivatives: Compared to other naphthofuran derivatives, this compound has a unique combination of functional groups that confer specific biological activities.
Piperazine-Containing Compounds: The presence of the piperazine ring distinguishes it from other compounds, providing additional sites for chemical modification and enhancing its biological activity.
Pyridine-Containing Compounds: The pyridine moiety contributes to the compound’s ability to interact with biological targets, making it distinct from other pyridine-containing compounds.
List of Similar Compounds
- 2-Hydroxy-1-naphthaldehyde derivatives
- Piperazine-based drugs (e.g., Ciprofloxacin)
- Pyridine-containing pharmaceuticals (e.g., Nicotinamide)
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H29N3O4 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29N3O4/c1-4-33-27(32)21-17(2)34-26-20-8-6-5-7-19(20)25(31)23(22(21)26)24(18-9-11-28-12-10-18)30-15-13-29(3)14-16-30/h5-12,24,31H,4,13-16H2,1-3H3 |
InChI Key |
HELOJCCLWWZENT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=NC=C4)N5CCN(CC5)C)C |
Origin of Product |
United States |
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